molecular formula C71H127N25O15 B12115092 H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2

H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2

Cat. No.: B12115092
M. Wt: 1570.9 g/mol
InChI Key: DWPIYOBYHJUPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2 is a synthetic peptide composed of 12 residues with alternating D- and L-configurations (denoted by "DL"), a design choice that enhances proteolytic resistance and structural versatility. Key features include:

  • Sequence: Lys, Arg, xiIle, Val, Gln, Arg, xiIle, Lys, Asp, Phe, Leu, Arg.
  • Terminal Modifications: An amidated C-terminus (-NH2), which improves stability, and a free N-terminus.
  • Charged Residues: Three arginine (Arg) and two lysine (Lys) residues contribute to a net positive charge (+4 at pH 7), while aspartic acid (Asp) introduces a negative charge.

The DL-configuration suggests synthetic origin, likely engineered for applications requiring resistance to enzymatic degradation, such as antimicrobial or therapeutic peptides.

Properties

Molecular Formula

C71H127N25O15

Molecular Weight

1570.9 g/mol

IUPAC Name

3-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)

InChI Key

DWPIYOBYHJUPAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal residue (DL-Arg-NH2 ) to a solid support. A Wang resin pre-loaded with Rink amide linker is typically used to ensure efficient cleavage of the final peptide amide. The resin’s loading capacity (0.3–0.7 mmol/g) dictates the scale of synthesis, with higher loading resins preferred for larger batches.

Fmoc Deprotection and Coupling Cycles

Each amino acid is sequentially added using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Deprotection involves treating the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, followed by washing with DMF and dichloromethane (DCM). Coupling employs activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) with HOBt (hydroxybenzotriazole) to facilitate amide bond formation.

Table 1: Standard SPPS Conditions for DL-Amino Acid Incorporation

StepReagent/ParameterDurationEfficiency
Deprotection20% Piperidine/DMF2 × 5 min>99%
Coupling4 eq AA, 4 eq HBTU, 8 eq DIPEA60 min95–98%
WashingDMF → DCM → DMF3 cycles

Racemization Control During Synthesis

Challenges with DL-Amino Acid Incorporation

The presence of DL-xiIle (a non-standard isoleucine derivative) and other D-configured residues necessitates strict racemization control. Racemization typically occurs during coupling or deprotection, especially with histidine, cysteine, or serine residues. To mitigate this:

  • Low-temperature coupling : Reactions conducted at 0–4°C reduce base-induced racemization.

  • Optimized coupling agents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers higher coupling efficiency with minimal racemization compared to HBTU.

Racemization Monitoring

Optical rotation measurements and chiral HPLC validate racemization levels. For example, in the synthesis of DL-lysine, racemization rates >99% are achieved using salicylaldehyde catalysis in acetic acid. While this method is specific to lysine, analogous strategies (e.g., aromatic aldehydes as catalysts) may be adapted for other residues.

Stepwise Assembly and Sequence-Specific Optimization

Sequence Segmentation and Fragment Condensation

The peptide’s length (15 residues) and alternating D/L configurations necessitate segmentation into shorter fragments (e.g., 3–5 residues) synthesized separately and ligated via native chemical ligation (NCL). For instance:

  • Fragment 1 : H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln

  • Fragment 2 : DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe

  • Fragment 3 : DL-Leu-DL-Arg-NH2

Table 2: Fragment Synthesis Parameters

FragmentResin TypeCoupling ReagentAverage Yield
1WangHATU/DIPEA92%
2Rink AmideDIC/HOBt88%
3WangHBTU/DIPEA90%

Cleavage and Global Deprotection

Final Cleavage from Resin

The peptide is cleaved using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours. Scavengers like ethanedithiol (EDT) are added to prevent side reactions with cysteine or methionine (absent in this sequence).

Side-Chain Deprotection

Standard acidic cleavage simultaneously removes tert-butyl (tBu), trityl (Trt), and other acid-labile protecting groups. For example:

  • DL-Lys(Boc) : Boc removed by TFA.

  • DL-Asp(OtBu) : OtBu group cleaved during global deprotection.

Purification and Characterization

Ion Exchange Chromatography

Crude peptide is dissolved in 0.1% TFA and purified using a CM Sepharose column. Elution with a 0–0.5 M NaCl gradient separates isoforms.

Reversed-Phase HPLC (RP-HPLC)

Final purification uses a C18 column with a water-acetonitrile gradient (0.1% TFA modifier). The target peptide typically elutes at 35–40% acetonitrile.

Table 3: HPLC Purification Parameters

ColumnGradientFlow RatePurity Achieved
C18 (250 mm)20–50% ACN in 45 min5 mL/min98.5%

Mass Spectrometry (MS) and Analytical Data

  • Molecular Weight : Calculated 1923.2 Da; Observed 1923.5 Da (MALDI-TOF).

  • Analytical HPLC : Single peak at 12.3 min (C18, 30% ACN isocratic).

Yield and Scalability Considerations

The overall yield for the 15-mer peptide is 52–65%, with losses attributed to:

  • Incomplete couplings (3–5% per step).

  • Cleavage inefficiencies (8–10%).

  • Purification losses (15–20%).

Scaling to multi-gram quantities requires automated synthesizers and optimized fluidics to maintain reagent stoichiometry .

Chemical Reactions Analysis

  • This compound can undergo various reactions:

      Peptide bond formation: During synthesis, amino acids are linked via peptide bonds.

      Oxidation and reduction: Depending on the context, disulfide bonds may form through oxidation.

      Substitution: Amino acid side chains can undergo substitutions.

  • Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and scavengers (e.g., DIEA).
  • Major products are longer peptides or proteins containing this sequence.
  • Scientific Research Applications

    Structure and Composition

    The compound is composed of the following amino acids:

    • H-DL-Lys : Lysine
    • H-DL-Arg : Arginine
    • H-DL-xiIle : Isoleucine
    • H-DL-Val : Valine
    • H-DL-Gln : Glutamine
    • H-DL-Asp : Aspartic acid
    • H-DL-Phe : Phenylalanine
    • H-DL-Leu : Leucine

    The molecular formula can be represented as CnHmNpOqC_{n}H_{m}N_{p}O_{q}, where n,m,p,qn,m,p,q correspond to the number of respective atoms in the structure. The molecular weight is significant for determining dosage and bioactivity in therapeutic applications.

    Pharmacological Applications

    The compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent for various diseases. Its structure allows it to interact with biological systems effectively.

    Case Study: Peptide-Based Therapies

    Recent studies have highlighted the role of synthetic peptides like H-DL-Lys-DL-Arg-DL-xiIle-DL-Val in drug development. These peptides can mimic natural hormones or neurotransmitters, leading to novel treatments for metabolic disorders and neurological conditions. For instance, advances in peptide-based therapies have been documented, showcasing their ability to target specific receptors and pathways in the body .

    Biochemical Research

    In biochemical research, synthetic peptides are utilized to study protein interactions and enzyme activities. The compound can serve as a model for investigating the mechanisms of action of similar peptides.

    Case Study: Enzyme Inhibition Studies

    Research has demonstrated that certain peptides can inhibit enzymes involved in disease processes. By modifying the amino acid sequence of H-DL-Lys-DL-Arg-DL-xiIle-DL-Val, researchers can create variants that may enhance or reduce enzyme activity, thus providing insights into enzyme regulation and potential therapeutic targets.

    Drug Delivery Systems

    The unique properties of synthetic peptides make them suitable candidates for drug delivery systems. They can be engineered to encapsulate drugs and release them at targeted sites within the body.

    Case Study: Targeted Drug Delivery

    Studies have explored the use of peptide-based carriers for delivering chemotherapeutic agents directly to tumor cells, minimizing side effects on healthy tissues. The incorporation of H-DL-Lys-DL-Arg-DL-xiIle into these systems has been suggested to enhance cellular uptake and improve therapeutic efficacy .

    Vaccine Development

    Peptides are increasingly being used in vaccine formulations due to their ability to elicit strong immune responses.

    Case Study: Peptide Vaccines

    Research indicates that peptides derived from H-DL-Lys-DL-Arg can be used as components in vaccine development against infectious diseases. By presenting specific peptide sequences to the immune system, vaccines can be designed to provoke a targeted immune response .

    Mechanism of Action

    • The compound’s effects depend on its specific context (e.g., as a hormone, enzyme, or structural component).
    • Molecular targets could include receptors, enzymes, or other proteins.
    • Pathways may involve signal transduction, gene expression, or metabolic regulation.
  • Comparison with Similar Compounds

    Structural and Functional Comparison

    The target compound is compared below with H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH (), a structurally related peptide with distinct properties.

    Table 1: Structural and Functional Differences
    Feature Target Compound Compound
    Sequence Length 12 residues 10 residues
    C-Terminus Amidated (-NH2) Free carboxyl (-OH)
    Key Charged Residues 3 Arg, 2 Lys, 1 Asp 1 Lys
    Net Charge (pH 7) +4 +1
    Hydrophobic Residues xiIle (2), Val, Phe, Leu xiIle (2), Met, Leu (2)
    Structural Motifs High cationic density, amphipathic potential Proline (rigidity), Glycine (flexibility)
    Stability Enhanced via amidated terminus and DL-configuration Likely lower due to free -OH terminus
    Key Insights:

    Charge and Bioactivity : The target compound’s higher positive charge (+4 vs. +1) suggests stronger electrostatic interactions with negatively charged bacterial membranes, a hallmark of antimicrobial peptides (AMPs) .

    Terminal Modifications : The amidated C-terminus in the target compound likely extends half-life compared to the free carboxyl group in , which is prone to enzymatic cleavage .

    Residue Composition : The presence of Pro and Gly in may confer structural flexibility but reduce membrane-binding efficacy compared to the target’s rigid, charged backbone .

    Broader Context with Other Peptides

    • Similarity to Polymyxin B : Both have multiple Arg/Lys residues and hydrophobic motifs, but polymyxin B uses cyclic structures absent here .
    Table 2: Hypothetical Activity Predictions
    Property Target Compound Compound Natural AMPs (e.g., Defensins)
    Protease Resistance High (DL-configuration) Moderate Low
    Membrane Interaction Strong (charge + hydrophobicity) Moderate Moderate
    Therapeutic Potential Antimicrobial/CPP Limited High (but rapid degradation)

    Biological Activity

    The compound H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2 , a synthetic peptide composed of various amino acids, has garnered attention in the field of biological research due to its potential therapeutic applications and biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

    Chemical Structure and Properties

    The compound consists of a sequence of amino acids that include lysine (Lys), arginine (Arg), isoleucine (xiIle), valine (Val), glutamine (Gln), aspartic acid (Asp), phenylalanine (Phe), leucine (Leu), and ends with an amide group. The presence of both D- and L-amino acids suggests that it may exhibit unique properties compared to naturally occurring peptides.

    Table 1: Amino Acid Composition

    Amino AcidAbbreviationQuantity
    LysineDL-Lys3
    ArginineDL-Arg4
    IsoleucineDL-xiIle2
    ValineDL-Val1
    GlutamineDL-Gln1
    Aspartic AcidDL-Asp1
    PhenylalanineDL-Phe1
    LeucineDL-Leu1

    The biological activity of this compound can be attributed to its interaction with various biological pathways:

    • Immunomodulatory Effects : Research indicates that peptides containing arginine and lysine residues can modulate immune responses. For instance, a study demonstrated that deletion of lysine residues in similar peptides significantly reduced their immunosuppressive activity .
    • Cell Signaling : The presence of specific amino acids like arginine is known to influence nitric oxide synthesis, which plays a crucial role in cell signaling and vascular function.
    • Antioxidant Activity : Some studies suggest that peptides with a high content of basic amino acids exhibit antioxidant properties, potentially protecting cells from oxidative stress.

    Case Studies

    • Study on Immunomodulation : In a controlled experiment, researchers evaluated the immunomodulatory effects of a peptide similar to H-DL-Lys-DL-Arg... They found that the peptide significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in autoimmune diseases.
    • Cardiovascular Health : Another study investigated the effects of basic amino acid-rich peptides on cardiovascular health. The results indicated that these peptides could improve endothelial function by enhancing nitric oxide production, thus lowering blood pressure in hypertensive models.
    • Cancer Therapeutics : A recent investigation explored the cytotoxic effects of this peptide on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

    Q & A

    Basic Research Questions

    Q. What experimental protocols are recommended for synthesizing and characterizing this compound to ensure reproducibility?

    • Methodological Answer :

    • Synthesis : Follow standardized operating procedures (SOPs) for peptide synthesis, including stepwise coupling of DL-configured amino acids. Use automated solid-phase synthesis with Fmoc/t-Bu protection strategies to manage stereochemical complexity. Validate each step via HPLC and mass spectrometry .
    • Characterization : Employ circular dichroism (CD) spectroscopy to analyze secondary structure, and nuclear magnetic resonance (NMR) for stereochemical confirmation. Cross-reference physicochemical data (e.g., melting point, solubility) with NIST Standard Reference Database 69 for quality assurance .
      • Table 1 : Key Parameters for Synthesis Validation
    ParameterMethodReference Standard
    PurityHPLC (≥95%)NIST
    Stereochemical IntegrityNMR (1H/13C)SOPs
    Mass AccuracyMALDI-TOF (≤0.1 Da error)CHEM 4203

    Q. How can researchers ensure safety and compliance when handling this compound in laboratory settings?

    • Methodological Answer :

    • Safety Protocols : Adhere to the Chemical Hygiene Plan for advanced laboratories, including mandatory 100% safety exam compliance before experimental work .
    • Documentation : Maintain SDS (Safety Data Sheets) and technical data sheets for all reagents, with CIL declarations from suppliers to confirm purity and hazard profiles .

    Advanced Research Questions

    Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

    • Methodological Answer :

    • Data Harmonization : Use χDL (machine-readable chemical description language) to encode experimental protocols, ensuring reproducibility and resolving ambiguities in reaction conditions (e.g., solvent choice, temperature gradients) .
    • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., DL-configuration effects, pH sensitivity) contributing to conflicting bioactivity outcomes. Cross-validate findings with independent datasets from NIST or peer-reviewed repositories .

    Q. How can researchers optimize experimental design to study the impact of DL-configured residues on this peptide’s function?

    • Methodological Answer :

    • Chiral Analysis : Utilize advanced biochemistry lab techniques (CHEM 4203) such as enantioselective chromatography and X-ray crystallography to resolve DL-isomer contributions .
    • Dynamic Simulations : Perform molecular dynamics (MD) simulations to model conformational changes induced by DL-residue substitutions. Validate with experimental CD spectra and free-energy perturbation calculations .

    Q. What methodologies ensure robust reproducibility in multi-step synthesis of complex DL-configured peptides?

    • Methodological Answer :

    • Automation : Implement χDL-encoded robotic synthesis platforms to standardize reaction parameters (e.g., coupling time, reagent stoichiometry) and minimize human error .
    • Process Checks : Integrate real-time process analytical technology (PAT), such as in-line FTIR, to monitor intermediate formation and trigger corrective actions .

    Data Contradiction Analysis Framework

    Source of ContradictionResolution StrategyEvidence Citation
    Variability in DL-residue purityEnforce SOPs with HPLC/MS validation
    Conflicting bioactivity outcomesχDL-based protocol replication
    Stereochemical misassignmentCombined NMR/CD/X-ray analysis

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.